molecular formula C16H15NO3 B2560904 N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide CAS No. 2034280-46-9

N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide

Cat. No.: B2560904
CAS No.: 2034280-46-9
M. Wt: 269.3
InChI Key: FJPCVLRJDCZPMV-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide is an organic compound that features a benzofuran moiety linked to a furan-2-carboxamide group via a propyl chain

Mechanism of Action

Target of Action

The primary targets of the compound N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Biochemical Pathways

As research progresses, we will gain a better understanding of the pathways this compound affects and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation . Understanding these effects will provide valuable insights into the therapeutic potential of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH levels, temperature, and the presence of other compounds or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Propyl Chain Introduction: The benzofuran derivative is then reacted with a propyl halide (such as propyl bromide) in the presence of a base (e.g., potassium carbonate) to introduce the propyl chain.

    Amidation Reaction: The final step involves the reaction of the propyl-substituted benzofuran with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The benzofuran and furan rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide
  • N-[3-(1H-indol-2-yl)propyl]furan-2-carboxamide

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide is unique due to the presence of both benzofuran and furan moieties, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(15-8-4-10-19-15)17-9-3-6-13-11-12-5-1-2-7-14(12)20-13/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPCVLRJDCZPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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